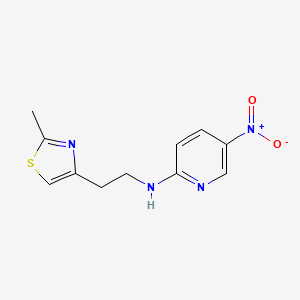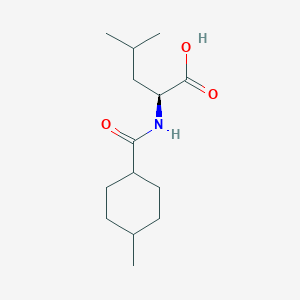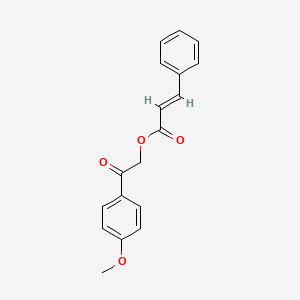
2-Chloro-5-((thiophen-3-ylmethyl)amino)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-((thiophen-3-ylmethyl)amino)benzonitrile is a compound that features a chloro-substituted benzonitrile core with a thiophen-3-ylmethylamino group attached.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-((thiophen-3-ylmethyl)amino)benzonitrile typically involves the reaction of 2-chloro-5-nitrobenzonitrile with thiophen-3-ylmethylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-((thiophen-3-ylmethyl)amino)benzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles.
Oxidation: Thiophene sulfoxides or sulfones.
Coupling Reactions: Biaryl compounds.
Aplicaciones Científicas De Investigación
2-Chloro-5-((thiophen-3-ylmethyl)amino)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It serves as a probe for studying enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-((thiophen-3-ylmethyl)amino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π stacking interactions, while the chloro and nitrile groups can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins and influence cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-3-((thiophen-2-ylmethyl)amino)naphthalene-1,4-dione
- 2-Chloro-3-((furan-2-ylmethyl)amino)-1,4-naphthoquinone
- 2-Chloro-3-((pyridin-2-ylmethyl)amino)-1,4-naphthoquinone
Uniqueness
2-Chloro-5-((thiophen-3-ylmethyl)amino)benzonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with tailored biological activities .
Propiedades
Fórmula molecular |
C12H9ClN2S |
|---|---|
Peso molecular |
248.73 g/mol |
Nombre IUPAC |
2-chloro-5-(thiophen-3-ylmethylamino)benzonitrile |
InChI |
InChI=1S/C12H9ClN2S/c13-12-2-1-11(5-10(12)6-14)15-7-9-3-4-16-8-9/h1-5,8,15H,7H2 |
Clave InChI |
OZVZNGNNKSQSBD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NCC2=CSC=C2)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B14909485.png)


![6'-Fluoro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]](/img/structure/B14909521.png)



![N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B14909554.png)



